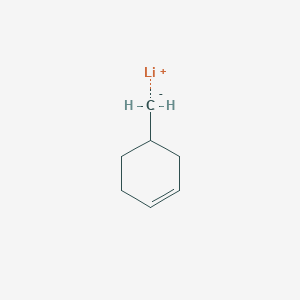
Lithium (cyclohex-3-en-1-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound with the chemical formula C7H11Li. This compound is characterized by the presence of a lithium atom bonded to a cyclohexenyl group, making it a valuable reagent in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
The use of automated systems for the addition of reagents and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules through nucleophilic substitution.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Oxidizing Agents: Can be oxidized using agents like iodine or bromine.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Cyclohexenes: From nucleophilic substitution reactions.
Scientific Research Applications
Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of intermediates for drug development.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .
Comparison with Similar Compounds
Similar Compounds
Lithium (cyclohexyl)methanide: Similar structure but lacks the double bond in the cyclohexene ring.
Lithium (phenyl)methanide: Contains a phenyl group instead of a cyclohexenyl group.
Uniqueness
Lithium (cyclohex-3-en-1-yl)methanide is unique due to the presence of the cyclohexene ring, which imparts different reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of cyclic structures .
Properties
CAS No. |
113260-59-6 |
|---|---|
Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;4-methanidylcyclohexene |
InChI |
InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1 |
InChI Key |
LXDUWNZXBJJGAS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















